molecular formula C9H9ClN3O5PS B14950306 Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate

Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate

Cat. No.: B14950306
M. Wt: 337.68 g/mol
InChI Key: DVVOJALJMKYIJW-UHFFFAOYSA-N
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Description

Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate is a complex organic compound that features a benzisothiazole ring substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate typically involves multi-step organic reactions. One common method starts with the nitration of 1,2-benzisothiazole to introduce the nitro group at the 6-position. This is followed by chlorination to add the chlorine atom at the 3-position. The final step involves the phosphorylation of the amidophosphate group to the benzisothiazole ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzisothiazole derivatives.

Scientific Research Applications

Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and amidophosphate groups may also contribute to its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (3-chloro-1,2-benzisothiazol-4-YL)amidophosphate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Dimethyl (6-nitro-1,2-benzisothiazol-4-YL)amidophosphate: Lacks the chlorine atom, which may affect its chemical properties and applications.

Uniqueness

Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate is unique due to the presence of both chlorine and nitro groups on the benzisothiazole ring. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9ClN3O5PS

Molecular Weight

337.68 g/mol

IUPAC Name

3-chloro-N-dimethoxyphosphoryl-6-nitro-1,2-benzothiazol-4-amine

InChI

InChI=1S/C9H9ClN3O5PS/c1-17-19(16,18-2)11-6-3-5(13(14)15)4-7-8(6)9(10)12-20-7/h3-4H,1-2H3,(H,11,16)

InChI Key

DVVOJALJMKYIJW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(NC1=C2C(=CC(=C1)[N+](=O)[O-])SN=C2Cl)OC

Origin of Product

United States

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